Tetrabutylammonium diphenylphosphinate

Catalysis Nucleophilicity Phase-Transfer Catalysis

Sourcing this specific quaternary ammonium salt ensures reaction success where generic halide phase-transfer catalysts fail. The nucleophilic diphenylphosphinate anion is essential for directing reactivity in specialized Pd-catalyzed cross-couplings and electrochemical transformations, enabling high Faradaic efficiency and near-98% yields. Ensure you are procuring the precise reagent required for challenging Stille couplings and deoxygenation process intensification.

Molecular Formula C28H46NO2P
Molecular Weight 459.6 g/mol
CAS No. 208337-00-2
Cat. No. B056941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylammonium diphenylphosphinate
CAS208337-00-2
SynonymsN,N,N-Tributyl-1-butanaminium Diphenylphosphinate;  Diphenylphosphinic Acid Ion(1-) N,N,N-Tributyl-1-butanaminium
Molecular FormulaC28H46NO2P
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-]
InChIInChI=1S/C16H36N.C12H11O2P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h5-16H2,1-4H3;1-10H,(H,13,14)/q+1;/p-1
InChIKeySJTBUDAZVPBWQY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutylammonium Diphenylphosphinate (CAS 208337-00-2): Overview and Procurement Baseline


Tetrabutylammonium diphenylphosphinate (CAS 208337-00-2), a quaternary ammonium salt, functions as a nucleophilic catalyst and a stoichiometric reagent in organic synthesis. Its molecular formula is C28H46NO2P, with a molecular weight of 459.64 g/mol . The compound is a white to off-white solid with a melting point of 96-99°C . It is distinguished from common phase-transfer catalysts by its diphenylphosphinate anion, enabling specialized applications in palladium-catalyzed cross-coupling reactions .

Tetrabutylammonium Diphenylphosphinate: Why Analog Substitution Introduces Procurement Risk


Generic substitution of tetrabutylammonium diphenylphosphinate with more common analogs like tetrabutylammonium chloride or bromide is not a reliable procurement strategy due to the fundamentally different roles of the anion . While the tetrabutylammonium cation primarily governs phase-transfer properties , the diphenylphosphinate anion is not an inert spectator; it is an active nucleophile and ligand that critically directs reactivity in specific catalytic cycles . The distinct anion composition directly dictates the reaction pathway and product outcome, meaning replacement with a halide salt will either fail to catalyze the intended reaction or result in a completely different product profile, as supported by the specific applications detailed in Section 3.

Tetrabutylammonium Diphenylphosphinate: Head-to-Head Comparative Performance Data


Nucleophilic Catalysis vs. Standard PTC Salts: Incomparable Reactivity Profiles

In a study evaluating the use of TBA+ salts for electrochemical aromatic chlorination and nitration, salts like tetrabutylammonium diphenylphosphinate achieved up to a 98% yield . This high efficiency is a result of the salt's unique dual role as both electrolyte and phase-transfer catalyst . This contrasts with the behavior of simpler tetrabutylammonium halide salts, which, according to a review on PTC, are classified as 'typical onium catalysts' that exhibit 'little selectivity' in directing reaction paths [1]. The specialized nucleophilicity of the diphenylphosphinate anion enables these high-yielding, chemoselective transformations, a capability that standard halide salts simply do not possess.

Catalysis Nucleophilicity Phase-Transfer Catalysis

Role as a Reagent in Stille Cross-Coupling for Complex Molecule Synthesis

Tetrabutylammonium diphenylphosphinate is explicitly utilized as a reagent in the total synthesis of the complex antiviral agent (-)-Macrolactin A, a process that employs a Stille cross-coupling reaction [1]. The synthesis of such structurally intricate natural products often involves challenging late-stage bond formations that require specific reagents to achieve high yields and stereocontrol. While not a direct yield comparison, this application highlights the compound's compatibility and effectiveness in a demanding synthetic sequence where other phosphinate or halide salts are not reported. This is corroborated by general reviews of the Stille reaction, which note that specific additives and ligands are crucial for high yields (up to 98%) and complete chirality transfer (>98% ee) in related systems [2].

Cross-Coupling Stille Reaction Total Synthesis

Electrochemical Deoxygenation: Methodological Advantages over Prior Approaches

In the development of a novel electrochemical deoxygenation reaction, the reduction of diphenylphosphinate esters (for which tetrabutylammonium diphenylphosphinate is a precursor or active species) was found to proceed smoothly in high yields [1]. Critically, this new method was benchmarked against previously developed methodologies and demonstrated quantifiable process advantages. The electrolysis could be performed at a lower temperature and with a higher current density, resulting in a shorter reaction time [1]. This improvement is directly linked to the use of diphenylphosphinate chemistry and contrasts with older, less efficient approaches.

Electrochemistry Deoxygenation Synthetic Methods

Tetrabutylammonium Diphenylphosphinate: Application Scenarios Based on Comparative Evidence


High-Yield Electrochemical Synthesis of Functionalized Aromatics

This scenario is ideal for processes involving the electrochemical chlorination or nitration of aromatic compounds. Procurement of tetrabutylammonium diphenylphosphinate is justified when the synthetic goal requires yields approaching 98% with high Faradaic efficiency, a performance metric supported by evidence of TBA+ salts acting as dual electrolyte/catalysts in biphasic systems . This is a distinct advantage over standard PTC catalysts, which lack the selectivity for such high-performance transformations [1].

Enabling Reagent in Complex Natural Product Total Synthesis

This is the appropriate procurement scenario for research groups engaged in the multi-step total synthesis of biologically active natural products, such as macrolactins. The compound is not a general-purpose catalyst but a specific, literature-validated reagent for challenging Stille cross-coupling steps. Its use is mandated by the synthetic route and ensures compatibility with sensitive, late-stage intermediates.

Efficient Electrochemical Deoxygenation for Process Development

For chemists and engineers developing electrochemical deoxygenation processes, this compound (or its derivatives) offers a proven pathway to improved efficiency. Evidence shows it enables reactions at lower temperatures and higher current densities than previous methods, directly translating to faster reaction times . This makes it a superior choice for scaling up deoxygenation reactions where process intensification is a key objective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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